molecular formula C11H12N4O2 B11800607 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole

5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B11800607
M. Wt: 232.24 g/mol
InChI Key: ZPWJRMFWCCXXRU-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization with methyl isocyanate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for triazoles generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antifungal or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    5-Methyl-1-phenyl-1H-1,2,4-triazole: A similar compound with a methyl group instead of an ethyl group.

    3-Nitro-1,2,4-triazole: A compound with a nitro group on the triazole ring.

Uniqueness

5-Ethyl-1-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole is unique due to the presence of both an ethyl group and a nitro-substituted phenyl group. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-ethyl-1-methyl-3-(3-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C11H12N4O2/c1-3-10-12-11(13-14(10)2)8-5-4-6-9(7-8)15(16)17/h4-7H,3H2,1-2H3

InChI Key

ZPWJRMFWCCXXRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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